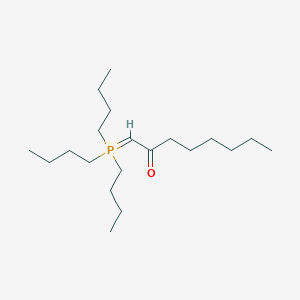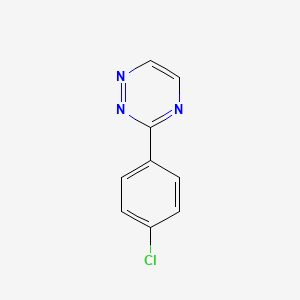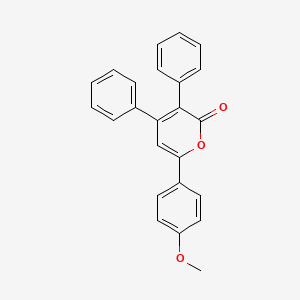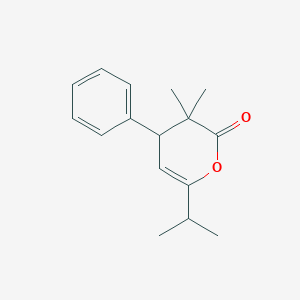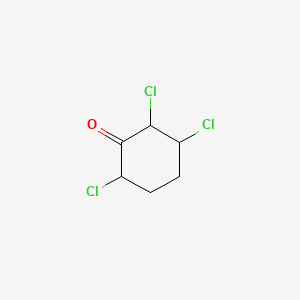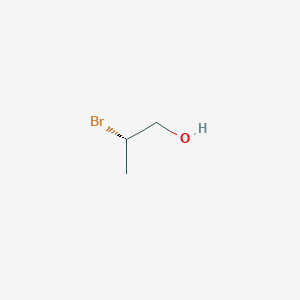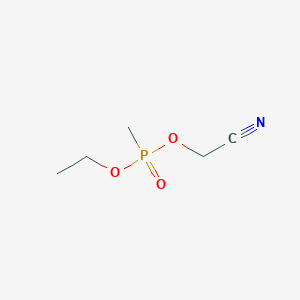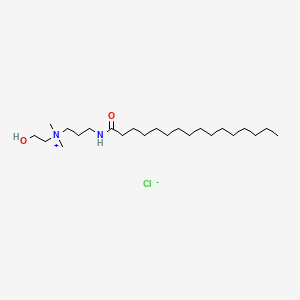![molecular formula C14H22N2O3 B14611717 4-[(2-Ethylhexyl)oxy]-2-nitroaniline CAS No. 59428-16-9](/img/structure/B14611717.png)
4-[(2-Ethylhexyl)oxy]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Ethylhexyl)oxy]-2-nitroaniline is an organic compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of a nitro group and an ethylhexyl ether substituent on an aniline ring, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylhexyl)oxy]-2-nitroaniline typically involves the nitration of 4-[(2-Ethylhexyl)oxy]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Ethylhexyl)oxy]-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: 4-[(2-Ethylhexyl)oxy]-2-phenylenediamine.
Substitution: Meta-substituted derivatives depending on the electrophile used.
Oxidation: Various oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(2-Ethylhexyl)oxy]-2-nitroaniline has found applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Ethylhexyl)oxy]-2-nitroaniline is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the ethylhexyl ether group can influence the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved may vary based on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-Ethylhexyl)oxy]aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Lacks the ethylhexyl ether group, affecting its solubility and reactivity.
4-Nitroaniline: Similar nitro group but lacks the ethylhexyl ether group, influencing its chemical properties and applications.
Uniqueness
4-[(2-Ethylhexyl)oxy]-2-nitroaniline is unique due to the combination of the nitro group and the ethylhexyl ether substituent
Eigenschaften
CAS-Nummer |
59428-16-9 |
|---|---|
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
4-(2-ethylhexoxy)-2-nitroaniline |
InChI |
InChI=1S/C14H22N2O3/c1-3-5-6-11(4-2)10-19-12-7-8-13(15)14(9-12)16(17)18/h7-9,11H,3-6,10,15H2,1-2H3 |
InChI-Schlüssel |
MRRFFLSMJBTWQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


